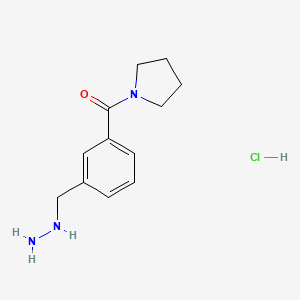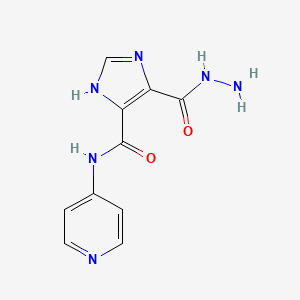![molecular formula C9H7F3N2O2 B12937633 4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/no-structure.png)
4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains an oxazole ring substituted with amino, methyl, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-methylbenzoic acid with trifluoroacetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the oxazole ring can produce amines.
Aplicaciones Científicas De Investigación
4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl and amino groups but lacks the oxazole ring.
4-Amino-3-methylbenzoic acid: Similar in structure but without the trifluoromethyl group and oxazole ring.
4-Amino-3-methyl-6-(trifluoromethyl)benzothiazole: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H7F3N2O2 |
|---|---|
Peso molecular |
232.16 g/mol |
Nombre IUPAC |
4-amino-3-methyl-6-(trifluoromethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H7F3N2O2/c1-14-7-5(13)2-4(9(10,11)12)3-6(7)16-8(14)15/h2-3H,13H2,1H3 |
Clave InChI |
JGIDLMZSSMPOEM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2OC1=O)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide](/img/structure/B12937610.png)


![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12937650.png)
